
1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C13H17Br It is a derivative of indene, featuring a bromine atom and four methyl groups attached to the indene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene typically involves the bromination of 2,2,4,7-tetramethyl-2,3-dihydro-1H-indene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: 2,2,4,7-tetramethyl-2,3-dihydro-1H-indene derivatives with different functional groups.
Oxidation: Ketones or carboxylic acids.
Reduction: 2,2,4,7-tetramethyl-2,3-dihydro-1H-indene.
Aplicaciones Científicas De Investigación
1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties.
Pharmaceutical Research: It may be explored for its potential biological activities and as a building block for drug development.
Catalysis: The compound can be used as a ligand or precursor in catalytic reactions.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2,2,4,7-tetramethyl-1H-indene
- 2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene
- 1,1,4,7-Tetramethylindan
Uniqueness
1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene is unique due to the presence of the bromine atom and the specific arrangement of methyl groups on the indene ring. This structural uniqueness imparts distinct reactivity and properties compared to its analogs, making it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
91573-02-3 |
|---|---|
Fórmula molecular |
C13H17Br |
Peso molecular |
253.18 g/mol |
Nombre IUPAC |
1-bromo-2,2,4,7-tetramethyl-1,3-dihydroindene |
InChI |
InChI=1S/C13H17Br/c1-8-5-6-9(2)11-10(8)7-13(3,4)12(11)14/h5-6,12H,7H2,1-4H3 |
Clave InChI |
QHGUFKBMPRBBOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CC(C(C2=C(C=C1)C)Br)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol)](/img/structure/B14346204.png)
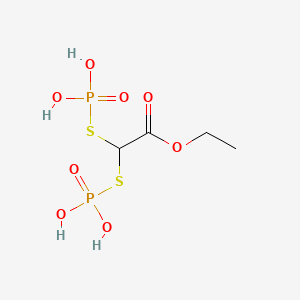
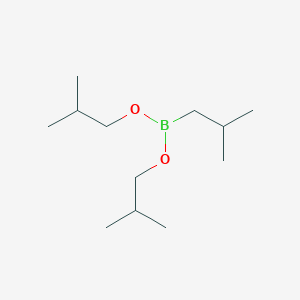
![3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14346222.png)

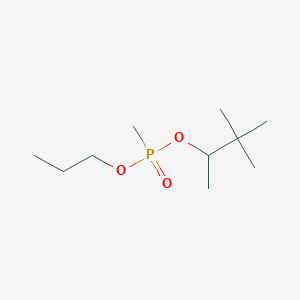

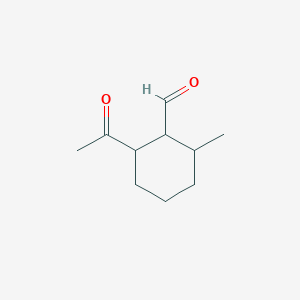
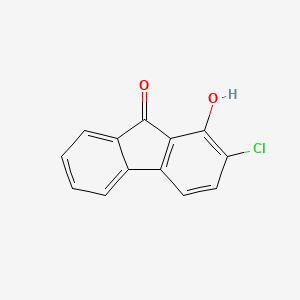
![2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol](/img/structure/B14346272.png)
![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)



